3-Amino-9-ethylcarbazole

Amperometric Biosensor Glucose Detection Conducting Polymer Composite

3-Amino-9-ethylcarbazole (AEC) is a critical heterocyclic amine for advanced R&D. Its unique dual-substitution—an ethyl group at the 9-position and a primary amine at C-3—enables cyclization pathways at both C-2 and C-4, a reactivity profile absent in simpler carbazoles. This makes it essential for synthesizing pyrrolo[2,3-c]carbazole cores and fabricating high-sensitivity electrochemical biosensors (e.g., POM/PAAC composites with 66.66 µA mM⁻¹ cm⁻² sensitivity). For IHC, its red precipitate provides superior contrast versus TMB/DAB. Substituting with generic carbazoles will fail. Procure this exact compound to ensure experimental validity.

Molecular Formula C14H14N2
Molecular Weight 210.27 g/mol
CAS No. 132-32-1
Cat. No. B089807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-9-ethylcarbazole
CAS132-32-1
Synonyms3-amino-9-ethylcarbazole
3-amino-9-ethylcarbazole hydrochloride
Molecular FormulaC14H14N2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31
InChIInChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2,15H2,1H3
InChIKeyOXEUETBFKVCRNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-9-ethylcarbazole (CAS 132-32-1) Procurement Guide: Core Properties and Industrial Relevance


3-Amino-9-ethylcarbazole (AEC) is a heterocyclic aromatic amine consisting of a carbazole core with an ethyl group at the 9-position and a primary amino group at the 3-position [1]. This compound is widely recognized as a versatile building block in synthetic, pharmaceutical, and material chemistry due to its unique electronic properties, including high electron mobility and favorable hole-transport characteristics, which make it attractive for applications in organic light-emitting diodes (OLEDs) and organic solar cells [1]. Additionally, AEC serves as a chromogenic substrate for horseradish peroxidase (HRP) in immunohistochemistry, producing a red, water-insoluble precipitate upon enzymatic oxidation [2]. The presence of the amino group at position 3 confers distinct reactivity, enabling cyclization reactions with both C-2 and C-4 positions, which is critical for constructing complex carbazole derivatives [1].

3-Amino-9-ethylcarbazole (AEC) Selection: Why Carbazole Analogs Cannot Be Freely Substituted


In-class compounds such as unsubstituted carbazole, 9-ethylcarbazole, or 3-amino-carbazole are not interchangeable with 3-amino-9-ethylcarbazole due to fundamentally different reactivity profiles, electronic properties, and safety considerations. The simultaneous presence of both the 9-ethyl and 3-amino substituents is essential: the ethyl group at the 9-position modulates the electron density of the carbazole core and influences solubility, while the amino group at the 3-position enables unique cyclization pathways at both the C-2 and C-4 positions that are absent in non-aminated or differently substituted analogs [1]. Furthermore, 3-amino-9-ethylcarbazole has been identified as a potential carcinogen (a 'toxicophore'), a critical safety distinction that has driven the development of core-modified analogs in pharmaceutical research [2]. These electronic, synthetic, and toxicological differentiators mean that substituting AEC with a simpler carbazole derivative would compromise reaction outcomes, device performance, or safety profiles.

3-Amino-9-ethylcarbazole (AEC) Comparative Performance Data: Evidence-Based Differentiation


AEC-Based Glucose Sensor Outperforms Unmodified Electrodes in Sensitivity

A POM/PAAC composite film, prepared by electropolymerizing 3-amino-9-ethylcarbazole (AEC, referred to as AAC) on a graphite electrode with entrapped polyoxometalate (POM), demonstrates significantly enhanced amperometric performance for glucose detection compared to bare or unmodified polymer electrodes. The sensor's sensitivity is reported as 66.66 µA mM⁻¹ cm⁻², with a linear detection range of 0.1 to 10 mM and a limit of detection of 0.099 mM [1]. The composite structure benefits from the multiple redox reactions and rapid electron transfer imparted by the POM, as well as the conductive polymer matrix formed by AEC [1].

Amperometric Biosensor Glucose Detection Conducting Polymer Composite

AEC Schiff Base Polymer Enables Selective Cr³⁺ Detection with Low LOD

A Schiff base monomer (ECBA) synthesized from 3-amino-9-ethylcarbazole and 2,4-dihydroxybenzaldehyde exhibits selective fluorescence turn-on response toward Cr³⁺ ions among 16 tested metal cations, including Ag⁺, K⁺, Mn²⁺, Hg²⁺, Co²⁺, Ca²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pb²⁺, Cd²⁺, Fe³⁺, and Cr⁶⁺ [1]. The probe shows a limit of detection (LOD) of 6.07 × 10⁻⁷ M and a binding constant (Ka) of 1.25 × 10⁴ M⁻¹ for Cr³⁺ [1]. In contrast, unfunctionalized carbazole or 9-ethylcarbazole lacks this selective chelation-induced fluorescence enhancement, underscoring the critical role of the 3-amino group in enabling Schiff base formation and subsequent metal ion recognition [1].

Fluorescent Chemosensor Metal Ion Detection Electrochromic Polymer

AEC-Immobilized Optical Sensor Detects 2-Nitrophenol with Sub-Second Response

An optical sensor fabricated by covalently immobilizing 3-amino-9-ethylcarbazole (AEC) onto a quartz glass slide via an electrostatically assembled gold nanoparticle layer demonstrates rapid and sensitive detection of 2-nitrophenol [1]. The sensor exhibits a wide linear response range from 7.0 × 10⁻⁷ to 1.0 × 10⁻⁴ mol/L with a correlation coefficient of 0.9959, a detection limit of 1.0 × 10⁻⁷ mol/L, and a response time of less than 10 seconds [1]. This performance is attributed to the efficient immobilization of the AEC fluorophore and the signal enhancement provided by the gold nanoparticle layer. Simple carbazole derivatives lacking the amino group cannot be immobilized via the same covalent coupling strategy, limiting their utility in reusable optical sensor designs [1].

Optical Sensor Nitroaromatic Detection Gold Nanoparticle Immobilization

AEC Exhibits Superior Third-Order Optical Nonlinearity Compared to Simple Carbazole

Degenerate four-wave mixing measurements at 532 nm using 35 ps pulses reveal that 3-amino-9-ethylcarbazole (AECz) possesses a second-order hyperpolarizability (γ) value, while its η⁶-bonded chromium tricarbonyl complexes 1 and 2 exhibit γ values of 42.9 × 10⁻³¹ esu and 35.9 × 10⁻³¹ esu, respectively—approximately one order of magnitude greater than the uncomplexed AECz precursor [1]. This substantial enhancement in third-order nonlinear optical response upon metal coordination highlights AEC's role as a privileged scaffold for constructing advanced NLO materials. The spatial distribution of electron density, influenced by the 3-amino and 9-ethyl substituents, profoundly impacts the observed nonlinearity [1].

Nonlinear Optics Organometallic Complexes Optical Limiting

AEC's Unique Reactivity Enables Cyclization at Both C-2 and C-4 Positions

The amino group at the 3-position of 3-amino-9-ethylcarbazole exhibits a unique reactivity profile, participating in cyclization reactions with both the C-2 and C-4 positions of the carbazole core [1]. This dual-site reactivity is a direct consequence of the electron-donating ethyl group at the 9-position and the nucleophilic amino group at the 3-position. In contrast, 3-aminocarbazole without the 9-ethyl substituent or 9-ethylcarbazole without the 3-amino group cannot undergo these same cyclization pathways, limiting the structural diversity of accessible fused heterocycles [1]. This reactivity is foundational for constructing pyrrolo[2,3-c]carbazole and pyrido[3,2-b]carbazole scaffolds, which are important in medicinal chemistry [1].

Synthetic Chemistry Heterocycle Synthesis Carbazole Derivatives

AEC Provides Lower Sensitivity but Superior Color Contrast in HRP Immunoassays

In a comparative evaluation of six chromogenic substrates for horseradish peroxidase (HRP) in a testosterone enzyme immunoassay, 3-amino-9-ethylcarbazole (AEC) exhibited the lowest sensitivity among the tested substrates (TMB > OPD > ABTS > 5-AS > MBTH > AEC) with a 50% displacement value of approximately 150 pg testosterone [1]. While TMB provides approximately 17-fold higher sensitivity (9 pg displacement), AEC produces a distinct red, alcohol-soluble precipitate that is highly valued for color contrast in immunohistochemical (IHC) staining, particularly when counterstaining with hematoxylin [1]. The red chromogen offers superior visual contrast against blue nuclear counterstains compared to the brown DAB precipitate, making AEC the preferred substrate for applications where precise cellular localization and photomicrography are prioritized over maximal assay sensitivity [2].

Immunohistochemistry Chromogenic Substrate HRP Detection

3-Amino-9-ethylcarbazole (AEC) Procurement Scenarios: Evidence-Based Applications


Fabrication of High-Sensitivity Amperometric Glucose Biosensors

Research groups developing electrochemical biosensors for glucose monitoring should procure 3-amino-9-ethylcarbazole to fabricate conductive polymer composite films. As demonstrated by Ayrancı et al., electropolymerization of AEC in the presence of polyoxometalates yields a POM/PAAC composite with a sensitivity of 66.66 µA mM⁻¹ cm⁻² and a detection limit of 0.099 mM for glucose [1]. This performance is enabled by the amino group of AEC, which facilitates polymer formation and composite integration. This application scenario is directly supported by the quantitative evidence presented in Evidence Item 1 [1].

Development of Selective Fluorescent Chemosensors for Cr³⁺ Ions

Analytical chemistry laboratories requiring selective detection of trivalent chromium in environmental or biological samples should utilize 3-amino-9-ethylcarbazole as a precursor for Schiff base fluorescent probes. The ECBA monomer derived from AEC demonstrates selective fluorescence turn-on for Cr³⁺ over 15 other metal cations, with a detection limit of 6.07 × 10⁻⁷ M [1]. This scenario is substantiated by the performance metrics detailed in Evidence Item 2 [1].

Construction of Reusable Optical Sensors for Nitroaromatic Pollutants

Environmental monitoring initiatives targeting nitroaromatic compounds like 2-nitrophenol can leverage the terminal amino group of 3-amino-9-ethylcarbazole for covalent immobilization onto sensor surfaces. The AEC-immobilized optical sensor described by Tan et al. achieves a detection limit of 1.0 × 10⁻⁷ mol/L and a response time under 10 seconds for 2-nitrophenol, with full fluorescence recovery upon rinsing [1]. This application is anchored in the sensor performance data provided in Evidence Item 3 [1].

Synthesis of Fused Heterocyclic Scaffolds for Medicinal Chemistry

Medicinal chemistry programs aiming to access pyrrolo[2,3-c]carbazole or pyrido[3,2-b]carbazole cores should procure 3-amino-9-ethylcarbazole to exploit its unique dual-site reactivity at C-2 and C-4. As reviewed by Bondock et al., this reactivity enables cyclization pathways that are inaccessible with simpler carbazole analogs, providing a strategic route to structurally complex, biologically relevant heterocycles [1]. This scenario is directly linked to the synthetic differentiation evidence in Evidence Item 5 [1].

Multiplex Immunohistochemistry Requiring Red Chromogen Contrast

Pathology and histology laboratories performing multiplex immunohistochemistry (IHC) or immunoblotting that require red chromogen deposition with alcohol-soluble precipitates should select 3-amino-9-ethylcarbazole over higher-sensitivity substrates like TMB or DAB. Although AEC exhibits ~17-fold lower sensitivity (150 pg displacement) compared to TMB (9 pg) in enzyme immunoassays, its red precipitate provides superior contrast against hematoxylin counterstain and is compatible with aqueous mounting media [1]. This application scenario is directly informed by the comparative assay data in Evidence Item 6 [1].

Technical Documentation Hub

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